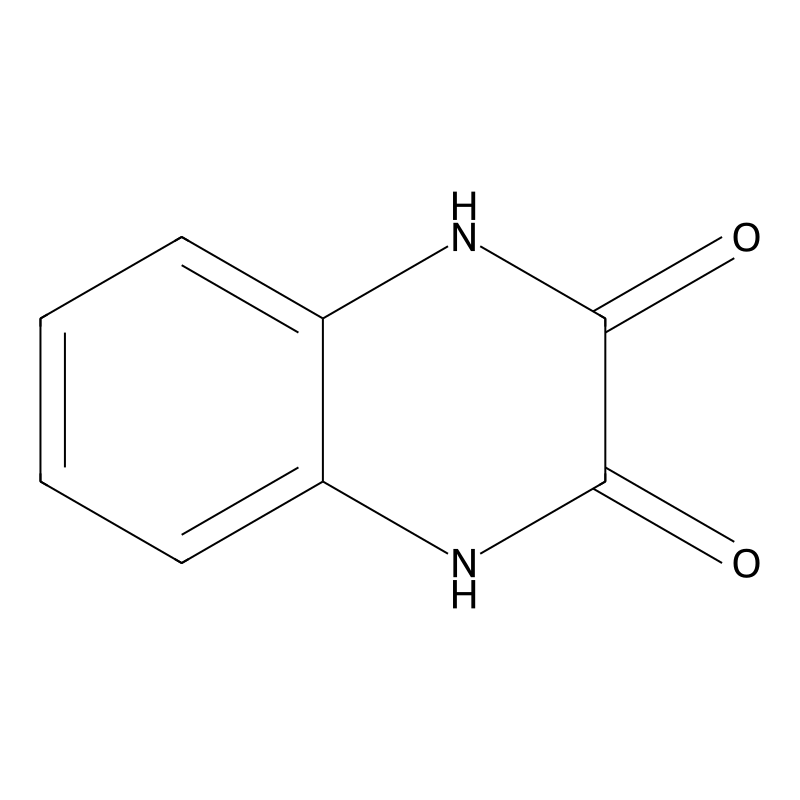

2,3-Dihydroxyquinoxaline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

>24.3 [ug/mL]

Synonyms

Canonical SMILES

Fluorescent Reagent:

DHQ exhibits fluorescent properties, making it a valuable tool for analytical chemistry. Research has shown its effectiveness in determining trace levels of lead (Pb(II)) in vinegar Sigma-Aldrich: . The mechanism of action and protocol for using DHQ in lead detection can be found from various chemical suppliers.

Ligand in Metal Complexes:

DHQ's ability to form bonds with metals makes it a candidate for coordination chemistry research. Studies have explored its interaction with ruthenium dodecacarbonyl [Ru3(CO)12] in dimethyl sulfoxide (DMSO) to form the Ru(CO)2(DHQ)(DMSO) complex Sigma-Aldrich: . This research delves into the formation and properties of metal complexes containing DHQ.

Potential for further exploration:

While the aforementioned applications showcase DHQ's potential in scientific research, further exploration is ongoing. Its reactivity with sulfuric acid solution and potassium nitrate to form 2,3-dihydroxy-6-nitroquinoxaline suggests possibilities for research in organic synthesis Sigma-Aldrich: .

2,3-Dihydroxyquinoxaline is an organic compound with the molecular formula and a molecular weight of 162.15 g/mol. It is characterized by its off-white to orange crystalline form and is known for its fluorescent properties. The compound is stable under normal conditions but sensitive to light, which can affect its reactivity and stability .

- Electrophilic Substitution: It can undergo electrophilic substitution reactions when treated with sulfuric acid and potassium nitrate, resulting in the formation of 2,3-dihydroxy-6-nitroquinoxaline .

- Complex Formation: The compound can react with ruthenium carbonyl complexes, yielding Ru(CO)₂(dihydroxyquinoxaline)(DMSO) complexes in dimethyl sulfoxide .

- Oxidative Reactions: It can be synthesized through oxidative processes involving ammonium peroxodisulfate and lithium hydroxide in acetonitrile .

Research indicates that 2,3-dihydroxyquinoxaline exhibits various biological activities:

- Antibacterial Properties: Recent studies have shown that derivatives of 2,3-dihydroxyquinoxaline possess significant antibacterial activity against various pathogens .

- Role as a Fluorescent Reagent: It has been utilized as a fluorescent reagent for detecting trace amounts of lead ions in vinegar, showcasing its potential in analytical chemistry .

Several methods exist for synthesizing 2,3-dihydroxyquinoxaline:

- Oxidative Synthesis: Using ammonium peroxodisulfate in lithium hydroxide at elevated temperatures yields the compound effectively .

- One-Pot Reactions: A one-pot synthesis method using silica gel as a catalyst has been developed, simplifying the process and improving yield .

- From Quinoxalinones: The compound can also be synthesized from quinoxalinones through various chemical transformations .

The applications of 2,3-dihydroxyquinoxaline are diverse:

- Analytical Chemistry: Its fluorescent properties make it useful for detecting metal ions like lead in food products.

- Pharmaceutical Research: Due to its biological activities, it serves as a precursor for developing new antibacterial agents and other therapeutic compounds .

- Material Science: The compound's unique properties enable its use in developing luminescent materials and sensors.

Interaction studies involving 2,3-dihydroxyquinoxaline have revealed its ability to form complexes with metal ions such as zinc(II). These studies focus on the electrochemical behavior of the compound and its complexation dynamics in non-aqueous media, highlighting its potential applications in electrochemistry and materials science .

Several compounds share structural similarities with 2,3-dihydroxyquinoxaline. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Quinoxaline | Lacks hydroxyl groups; primarily used in pharmaceuticals. | |

| 2-Hydroxyquinoxaline | Contains one hydroxyl group; exhibits different reactivity patterns. | |

| 6-Nitroquinoxaline | Contains a nitro group; used as an intermediate in organic synthesis. | |

| 2,3-Dichloroquinoxaline | Halogenated derivative; shows enhanced reactivity due to chlorine substituents. |

The uniqueness of 2,3-dihydroxyquinoxaline lies in its dual hydroxyl functional groups which contribute to its distinctive chemical behavior and biological activities compared to other quinoxaline derivatives.

Purity

XLogP3

Exact Mass

LogP

Appearance

Storage

UNII

GHS Hazard Statements

H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

General Manufacturing Information

Dates

2: Shiraishi M, Haruna M, Matsuzaki M, Murayama R, Sasaki S. Pre-pregnancy BMI, gestational weight gain and body image are associated with dietary under-reporting in pregnant Japanese women. J Nutr Sci. 2018 Apr 2;7:e12. doi: 10.1017/jns.2018.3. eCollection 2018. PubMed PMID: 29686861; PubMed Central PMCID: PMC5906558.

3: Zhu Y, Peng Q, Li K, Xie DY. Molecular Cloning and Functional Characterization of a Dihydroflavonol 4-Reductase from Vitis bellula. Molecules. 2018 Apr 10;23(4). pii: E861. doi: 10.3390/molecules23040861. PubMed PMID: 29642567.

4: Gillet P, Neijens E. An Original Approach to Evaluating the Quality of Blood Donor Selection: Checking Donor Questionnaires and Analyzing Donor Deferral Rate. Front Med (Lausanne). 2018 Mar 21;5:74. doi: 10.3389/fmed.2018.00074. eCollection 2018. PubMed PMID: 29619370; PubMed Central PMCID: PMC5871657.

5: Chen J, Sun X, Xia T, Mao Q, Zhong L. Pretreatment with dihydroquercetin, a dietary flavonoid, protected against concanavalin A-induced immunological hepatic injury in mice and TNF-α/ActD-induced apoptosis in HepG2 cells. Food Funct. 2018 Apr 25;9(4):2341-2352. doi: 10.1039/c7fo01073g. PubMed PMID: 29589006.

6: McInerney M, Ho V, Koushik A, Massarelli I, Rondeau I, McCormack GR, Csizmadi I. Addition of food group equivalents to the Canadian Diet History Questionnaire II for the estimation of the Canadian Healthy Eating Index-2005. Health Promot Chronic Dis Prev Can. 2018 Mar;38(3):125-134. doi: 10.24095/hpcdp.38.3.03. English, French. PubMed PMID: 29537770.

7: Wyskida K, Wajda J, Klein D, Witkowicz J, Ficek R, Rotkegel S, Spiechowicz-Zatoń U, Kocemba-Dyczek J, Ciepał J, Olszanecka-Glinianowicz M, Więcek A, Chudek J. Nutrient intake assessed with Diet History Questionnaire II, in relation to long-term calcium-phosphate control in hemodialysis patients with end-stage renal failure. Adv Clin Exp Med. 2018 Feb;27(2):217-224. doi: 10.17219/acem/67050. PubMed PMID: 29521065.

8: Ding T, Wang S, Zhang X, Zai W, Fan J, Chen W, Bian Q, Luan J, Shen Y, Zhang Y, Ju D, Mei X. Kidney protection effects of dihydroquercetin on diabetic nephropathy through suppressing ROS and NLRP3 inflammasome. Phytomedicine. 2018 Mar 1;41:45-53. doi: 10.1016/j.phymed.2018.01.026. Epub 2018 Jan 31. PubMed PMID: 29519318.

9: Bridges KM, Diaz FJ, Wang Z, Ahmed I, Sullivan DK, Umar S, Buckles DC, Greiner KA, Hester CM. Relating Stool Microbial Metabolite Levels, Inflammatory Markers and Dietary Behaviors to Screening Colonoscopy Findings in a Racially/Ethnically Diverse Patient Population. Genes (Basel). 2018 Feb 26;9(3). pii: E119. doi: 10.3390/genes9030119. PubMed PMID: 29495356; PubMed Central PMCID: PMC5867840.

10: Ishtiaq R, Akram A, Zulfiqar L, Ishtiaq D, Ashraf A, Arif M. Ceftazidime-Resistant Burkholderia Cepacia: An Unusual Case in a Pregnant Patient. Cureus. 2017 Nov 1;9(11):e1812. doi: 10.7759/cureus.1812. PubMed PMID: 29308340; PubMed Central PMCID: PMC5749937.

11: Maziarz MP, Wang W, Ortiz A. Dietary and Physical Activity Outcomes Determine Energy Balance in U.S. Adults Aged 50-74. J Aging Phys Act. 2017 Dec 28:1-31. doi: 10.1123/japa.2017-0304. [Epub ahead of print] PubMed PMID: 29283747.

12: Zai W, Chen W, Luan J, Fan J, Zhang X, Wu Z, Ding T, Ju D, Liu H. Dihydroquercetin ameliorated acetaminophen-induced hepatic cytotoxicity via activating JAK2/STAT3 pathway and autophagy. Appl Microbiol Biotechnol. 2018 Feb;102(3):1443-1453. doi: 10.1007/s00253-017-8686-6. Epub 2017 Dec 14. PubMed PMID: 29243082.

13: Binns A, Gray M, Henson AC, Fort IL. Changes in Lean Mass and Serum Myostatin with Habitual Protein Intake and High-Velocity Resistance Training. J Nutr Health Aging. 2017;21(10):1111-1117. doi: 10.1007/s12603-017-0883-6. PubMed PMID: 29188869.

14: Piccichè M, Pinto A, Griera R, Bosch J, Amat M. Enantioselective Total Synthesis of (+)-Gephyrotoxin 287C. Org Lett. 2017 Dec 15;19(24):6654-6657. doi: 10.1021/acs.orglett.7b03381. Epub 2017 Nov 28. PubMed PMID: 29182285.

15: Enevoldsen MV, Overgaard J, Pedersen MS, Lindhardt AT. Organocatalyzed Decarboxylative Trichloromethylation of Morita-Baylis-Hillman Adducts in Batch and Continuous Flow. Chemistry. 2018 Jan 24;24(5):1204-1208. doi: 10.1002/chem.201704972. Epub 2017 Dec 15. PubMed PMID: 29168579.

16: Zhou T, Block T, Liu F, Kondratowicz AS, Sun L, Rawat S, Branson J, Guo F, Steuer HM, Liang H, Bailey L, Moore C, Wang X, Cuconatti A, Gao M, Lee ACH, Harasym T, Chiu T, Gotchev D, Dorsey B, Rijnbrand R, Sofia MJ. HBsAg mRNA degradation induced by a dihydroquinolizinone compound depends on the HBV posttranscriptional regulatory element. Antiviral Res. 2018 Jan;149:191-201. doi: 10.1016/j.antiviral.2017.11.009. Epub 2017 Nov 10. PubMed PMID: 29133129.

17: Lau H, Mat Ludin AF, Rajab NF, Shahar S. Identification of Neuroprotective Factors Associated with Successful Ageing and Risk of Cognitive Impairment among Malaysia Older Adults. Curr Gerontol Geriatr Res. 2017;2017:4218756. doi: 10.1155/2017/4218756. Epub 2017 Oct 3. PubMed PMID: 29109736; PubMed Central PMCID: PMC5646302.

18: Xia Y, Wang Y, Li W, Ma C, Liu S. Homogenization-assisted cavitation hybrid rotation extraction and macroporous resin enrichment of dihydroquercetin from Larix gmelinii. J Chromatogr B Analyt Technol Biomed Life Sci. 2017 Dec 1;1070:62-69. doi: 10.1016/j.jchromb.2017.10.044. Epub 2017 Oct 23. PubMed PMID: 29102245.

19: Wasim M, Awan FR, Khan HN, Tawab A, Iqbal M, Ayesha H. Aminoacidopathies: Prevalence, Etiology, Screening, and Treatment Options. Biochem Genet. 2018 Apr;56(1-2):7-21. doi: 10.1007/s10528-017-9825-6. Epub 2017 Nov 1. Review. PubMed PMID: 29094226.

20: Han Y, Huang K, Liu Y, Jiao T, Ma G, Qian Y, Wang P, Dai X, Gao L, Xia T. Functional Analysis of Two Flavanone-3-Hydroxylase Genes from Camellia sinensis: A Critical Role in Flavonoid Accumulation. Genes (Basel). 2017 Oct 31;8(11). pii: E300. doi: 10.3390/genes8110300. PubMed PMID: 29088063; PubMed Central PMCID: PMC5704213.